Ethanethiol, 2-(cyclohexylthio)-
Description
"Ethanethiol, 2-(cyclohexylthio)-" is a thioether derivative of ethanethiol characterized by a cyclohexylthio group (-S-C₆H₁₁) attached to the second carbon of the ethanethiol backbone. Thioethers, such as this compound, are critical in organic synthesis, pharmaceuticals, and materials science due to their stability and reactivity . The cyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and applications compared to other substituents like aromatic thienyl or amino groups.
Properties
CAS No. |
10160-81-3 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-cyclohexylsulfanylethanethiol |
InChI |
InChI=1S/C8H16S2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChI Key |
SITRHIYWGAHLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2-(cyclohexylthio)- typically involves the reaction of ethanethiol with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of ethanethiol attacks the electrophilic carbon of cyclohexyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of ethanethiol, 2-(cyclohexylthio)- can be achieved through continuous flow processes where the reactants are mixed and reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Types of Reactions:
Oxidation: Ethanethiol, 2-(cyclohexylthio)- can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of ethanethiol and cyclohexane. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thiol group in ethanethiol, 2-(cyclohexylthio)- can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethanethiol, cyclohexane.
Substitution: Various substituted thiols.
Scientific Research Applications
Ethanethiol, 2-(cyclohexylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting sulfur-related pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(cyclohexylthio)- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed based on substituent type, molecular properties, and applications:
2-(3-Thienylthio)ethanethiol
- CAS RN : 239074-98-7
- Molecular Formula : C₆H₈S₃
- Substituent : 3-Thienylthio (aromatic sulfur-containing heterocycle)
- This compound is used in specialized organic syntheses, particularly in heterocyclic chemistry .
2-(Diethylamino)ethanethiol Hydrochloride
- CAS RN : 1942-52-5
- Molecular Formula : C₆H₁₆ClNS
- Substituent: Diethylamino group (-N(C₂H₅)₂)
- Key Features: The amino group increases basicity and water solubility (especially in its protonated hydrochloride form). Such compounds are employed as intermediates in pharmaceuticals and agrochemicals .
2-(Ethylisopropylamino)ethanethiol
- CAS RN : 36759-67-8
- Molecular Formula : C₇H₁₇NS
- Substituent: Ethylisopropylamino group (-N(C₂H₅)(C₃H₇))
2-(Methylthio)ethanol
- CAS RN : 5271-38-5
- Molecular Formula : C₃H₈OS
- Substituent : Methylthio (-S-CH₃) and hydroxyl (-OH) groups
- Key Features : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. Methylthio contributes to nucleophilic reactivity. Used in polymer synthesis and as a solvent modifier .
2-(Cyclohexylamino)ethanethiol
- CAS RN: Not explicitly listed (referenced in supplier data)
- Molecular Formula : C₈H₁₇NS (inferred)
- Substituent: Cyclohexylamino group (-NH-C₆H₁₁)
- Key Features: The cyclohexyl group increases lipophilicity, while the amino group allows for pH-dependent solubility. Applications include corrosion inhibitors or surfactants .
Data Tables
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Applications |
|---|---|---|---|---|---|
| 2-(3-Thienylthio)ethanethiol | 239074-98-7 | C₆H₈S₃ | 176.30 | Aromatic thioether | Organic synthesis |
| 2-(Diethylamino)ethanethiol hydrochloride | 1942-52-5 | C₆H₁₆ClNS | 169.72 | Amino hydrochloride | Pharmaceutical intermediates |
| 2-(Ethylisopropylamino)ethanethiol | 36759-67-8 | C₇H₁₇NS | 155.28 | Branched alkylamino | Catalysis, ligand design |
| 2-(Methylthio)ethanol | 5271-38-5 | C₃H₈OS | 92.16 | Methylthio + hydroxyl | Polymer synthesis |
| 2-(Cyclohexylamino)ethanethiol | N/A | C₈H₁₇NS | 171.30 (inferred) | Cyclohexylamino | Surfactants, inhibitors |
Research Findings
Steric and Electronic Effects
- Cyclohexylthio vs.
- Amino vs. Thioether Groups: Amino-substituted derivatives (e.g., 2-(diethylamino)ethanethiol hydrochloride) exhibit higher water solubility and basicity, whereas thioethers are more stable under oxidative conditions .
Solubility and Lipophilicity
- Cyclohexyl vs. Methylthio: The bulky cyclohexyl group increases lipophilicity, making "Ethanethiol, 2-(cyclohexylthio)-" more suitable for non-polar solvents or lipid-rich environments. In contrast, 2-(methylthio)ethanol’s hydroxyl group enhances solubility in aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
